molecular formula C7H5ClN2 B12123365 2-Chloropyrrolo[1,2-b]pyridazine CAS No. 893723-58-5

2-Chloropyrrolo[1,2-b]pyridazine

Cat. No.: B12123365
CAS No.: 893723-58-5
M. Wt: 152.58 g/mol
InChI Key: ICEFEPLTOYVQAQ-UHFFFAOYSA-N
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Description

2-Chloropyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring and a chlorine atom attached to the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyrrolo[1,2-b]pyridazine typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of the chlorine atom with other functional groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-b]pyridazine derivatives.

Scientific Research Applications

2-Chloropyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

2-Chloropyrrolo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Pyrrolo[1,2-a]pyrazine: A compound with a fused pyrrole and pyrazine ring.

Uniqueness: The uniqueness of this compound lies in its fused ring structure and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

893723-58-5

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H5ClN2/c8-7-4-3-6-2-1-5-10(6)9-7/h1-5H

InChI Key

ICEFEPLTOYVQAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=CC(=N2)Cl

Origin of Product

United States

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